2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid
Description
2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid is a heterocyclic compound featuring a benzo[d]imidazo[2,1-b]thiazole core substituted with a trifluoromethyl (-CF₃) group at the nitrogen terminus and a carboxylic acid moiety at the C-3 position. This compound has garnered attention in materials science, particularly in the development of iridium(III) complexes for organic light-emitting diodes (OLEDs) . The electron-withdrawing CF₃ group significantly modulates electronic properties, influencing photophysical behavior such as emission wavelength and quantum yield .
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O2S/c12-11(13,14)8-7(9(17)18)16-5-3-1-2-4-6(5)19-10(16)15-8/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUMQCOYKRVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=C(N=C3S2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Thiazole Ring: The benzoimidazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that facilitate the substitution reaction.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoimidazo-thiazole derivatives.
Scientific Research Applications
Introduction to 2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid
The compound This compound is a member of the imidazo[2,1-b]thiazole family, which has garnered significant attention in recent years due to its diverse applications in medicinal chemistry. This article aims to explore the scientific research applications of this compound, focusing on its potential as a therapeutic agent and other relevant uses.
Antimicrobial Activity
While specific data on This compound is not available, related compounds in the imidazo[2,1-b]thiazole class have shown promising antimicrobial activity. For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their antitubercular properties, with some compounds displaying significant activity against Mycobacterium tuberculosis without acute cellular toxicity .
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have been explored for their anticancer potential, particularly as kinase inhibitors. For example, some imidazo[2,1-b]thiazole compounds have been identified as potent pan-RAF inhibitors with promising in vitro and in vivo anti-melanoma activity . Although specific studies on This compound are lacking, its structural similarity suggests potential applications in cancer therapy.
Case Studies and Data Tables
Unfortunately, specific case studies or detailed data tables for This compound are not available in the current literature. However, related compounds provide insights into the potential therapeutic applications of this class of compounds.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, allowing it to effectively modulate the activity of its targets. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The CF₃ group in the target compound reduces the triplet energy level and increases the energy gap compared to methyl (-CH₃) analogs, resulting in a blue shift in emission (585–593 nm vs. 562–609 nm for methyl derivatives) .
- Halogen Substitutions : Bromo and chloro substituents enhance antitubercular activity due to increased lipophilicity and membrane permeability .
- Phenyl Modifications : Fluorophenyl derivatives exhibit antioxidant and EGFR inhibitory properties, attributed to enhanced electronegativity and steric effects .
Physicochemical Properties
Photophysical Properties of Iridium(III) Complexes
Impact of Substituents :
- CF₃ Group: Lowers quantum yield (<10% vs. 55.5% for methyl) due to increased non-radiative decay but enables tunable emission for specific OLED applications .
- Halogens : Chloro and bromo derivatives exhibit redshifted absorption (λmax 320–350 nm) compared to fluorophenyl analogs (λmax 290–310 nm) .
Biological Activity
2-(Trifluoromethyl)benzo[D]imidazo[2,1-B]thiazole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a trifluoromethyl group which is known to enhance biological activity by increasing lipophilicity and modifying the electronic properties of the molecule. The imidazo[2,1-b]thiazole scaffold is recognized for its diverse pharmacological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the imidazo[2,1-b]thiazole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 0.3 mM against MCF7 cells, indicating potent anticancer activity .
- Mechanism : The proposed mechanism involves the inhibition of critical signaling pathways that regulate cell proliferation and survival.
Antimicrobial Activity
Compounds within this chemical class have also exhibited antimicrobial properties. Studies indicate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria.
- Efficacy Data :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-withdrawing groups, such as trifluoromethyl, has been linked to enhanced potency.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity |
| Hydroxyl groups | Enhances hydrogen bonding |
| Aromatic rings | Improves interactions with receptors |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield high-purity products suitable for biological testing.
Q & A
What are the most efficient synthetic routes for constructing the benzo[d]imidazo[2,1-b]thiazole scaffold, and how do reaction conditions influence regioisomeric outcomes?
The synthesis of benzo[d]imidazo[2,1-b]thiazoles often involves cyclization between 2-aminobenzothiazoles and carbonyl-containing reagents. A reagent-controlled regiodivergent approach using KOt-Bu/CBrCl₃ under reflux enables selective formation of either benzo[d]imidazo[2,1-b]thiazoles or benzo[4,5]thiazolo[3,2-a]pyridin-4-ones, depending on the catalyst system . Alternatively, catalyst-free one-pot methods in aqueous media achieve high yields (92–94%) via elimination of water from intermediates . For trifluoromethylation, an electrochemical method using trifluoromethyl thianthrenium triflate offers broad substrate compatibility and avoids traditional halogenation steps .
How can researchers address contradictory results in the formation of N-acetylated byproducts during cyclization reactions?
The choice of base critically impacts reaction pathways. For example, KHCO₃ in CBrCl₃/MeCN promotes N-acetylation instead of cyclization, while KOt-Bu facilitates the desired cyclization via a radical-mediated α-bromine shuttle mechanism . To mitigate byproduct formation, optimization studies recommend using Brønsted bases (e.g., KOt-Bu) rather than weak bases like KHCO₃ and monitoring reaction progress via TLC or NMR .
What advanced strategies enable environmentally friendly synthesis of trifluoromethylated imidazo-thiazoles?
A metal-free electrochemical trifluoromethylation method provides a sustainable alternative by eliminating the need for transition-metal catalysts. This approach achieves excellent functional group tolerance and enables one-pot sequential reactions without intermediate purification, reducing waste . Solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) also aligns with green chemistry principles, yielding derivatives with 90–96% efficiency .
How can researchers evaluate the biological activity of 2-(trifluoromethyl)benzo[d]imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis?
Derivatives can be screened as pantothenate synthetase inhibitors using in vitro enzyme inhibition assays and whole-cell mycobacterial growth inhibition studies. Compounds like 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives have shown moderate activity (MIC: 12.5–25 µg/mL) against M. tuberculosis H37Rv . Biological evaluation should include cytotoxicity assays on mammalian cell lines to ensure selectivity .
What methodologies are employed to study structure-activity relationships (SAR) for EGFR inhibition by benzo[d]imidazo[2,1-b]thiazole derivatives?
Molecular docking with EGFR kinase (e.g., PDB ID: 1M17) identifies key interactions, such as hydrogen bonding with Met793 and hydrophobic contacts with the trifluoromethyl group. In vitro MTT assays on EGFR-high cell lines (e.g., HeLa) and enzymatic kinase inhibition assays validate predictions. For example, 2-(benzo[4,5]imidazo[2,1-b]thiazol-3-yl)-N-(2-hydroxyphenyl)acetamide (D04) inhibits HeLa proliferation (IC₅₀: 8.2 µM) with minimal toxicity to normal cells (HL7702, HUVEC) .
How can analytical techniques confirm the purity and structure of synthesized derivatives?
- NMR and MS : Characterize intermediates and final products (e.g., 7-nitro-2-(4-(trifluoromethyl)phenyl) derivatives show distinct ¹H NMR peaks at δ 8.2–8.4 ppm for aromatic protons) .
- Melting Points : Used to assess purity (e.g., derivatives in melt between 125–227°C) .
- HPLC : Quantifies yield and detects impurities in electrochemical trifluoromethylation reactions .
What mechanistic insights explain the role of copper catalysts in oxidative cyclization reactions?
Copper(I) iodide catalyzes aerobic oxidative cyclization between 2-aminobenzothiazoles and 2-phenoxyacetophenones via a single-electron transfer (SET) mechanism. Oxygen acts as a terminal oxidant, enabling C–N bond formation and cyclization to 3-phenoxy benzo[d]imidazo[2,1-b]thiazoles. Comparative studies with FeCl₃/ZnI₂ highlight the superior efficiency of CuI in minimizing side reactions .
How do substituents on the trifluoromethyl group influence antitubercular activity?
Electron-withdrawing groups (e.g., -Br, -NO₂) at the 4-position of the phenyl ring enhance activity by improving target binding. For example, 6-(4-bromophenyl) derivatives exhibit lower MIC values (12.5 µg/mL) compared to unsubstituted analogs . Computational modeling (e.g., molecular dynamics simulations) further rationalizes these trends by analyzing ligand-enzyme interactions .
What strategies optimize yields in one-pot multi-component syntheses?
Microwave-assisted reactions under solvent-free conditions reduce reaction times (10–15 min vs. 15 h conventionally) and improve yields (85–92%) . For example, Groebke-Blackburn-Bienaymé reactions (GBBR) efficiently construct bis-heterocycles by combining imidazo[2,1-b]thiazoles with quinolones or chromones .
How can researchers resolve discrepancies between computational docking predictions and experimental bioassay results?
Re-evaluate docking parameters (e.g., binding site flexibility, solvation effects) and validate with alchemical free-energy calculations or molecular dynamics simulations. For instance, compounds with low docking scores but poor in vitro activity may suffer from poor solubility or off-target effects, necessitating ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
